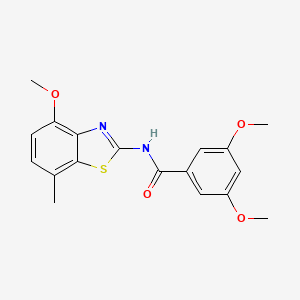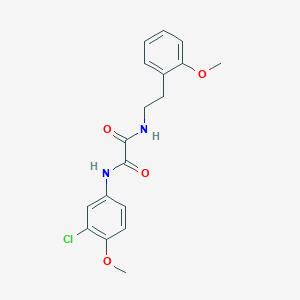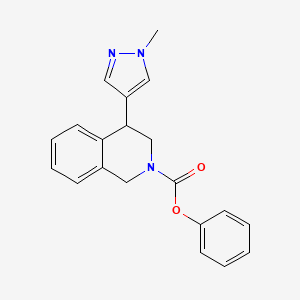
2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Anticancer Activity
A study by Mehvish and Kumar (2022) involved the synthesis of a new series of pyridazinone derivatives aimed at exhibiting potential antioxidant activity. The synthesis process included esterification, hydrazinolysis, and cyclization steps to produce compounds with promising in-vitro antioxidant activity, as assessed by DPPH and hydrogen peroxide scavenging activities. Molecular docking studies were conducted to explore the interaction of these compounds with cyclin-dependent kinase proteins and DNA, suggesting their potential in anticancer applications (Mehvish & Kumar, 2022).
Antimicrobial and Antifungal Properties
Patil et al. (2015) synthesized novel benzimidazole derivatives with fluorescence properties, which were thermally stable and showed significant antibacterial activities against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antibacterial activity was evaluated using the well-diffusion method, indicating the potential use of these compounds in developing new antimicrobial agents (Patil et al., 2015).
Herbicidal Activity
A study by Huang et al. (2005) focused on the synthesis of fluorinated benzothiazolo imidazole compounds, demonstrating their promising antimicrobial activity. These compounds were evaluated for their potential as herbicides, indicating the diverse applications of fluorinated compounds in both medical and agricultural sectors (Huang et al., 2005).
Chemosensor Applications
Ravichandiran et al. (2019) designed and synthesized a phenoxazine-based fluorescence chemosensor for selective detection of Ba2+ ions, demonstrating its high selectivity and sensitivity. This research highlights the potential application of benzamide derivatives in developing sensitive and selective chemosensors for metal ions, which could have significant implications in environmental monitoring and analytical chemistry (Ravichandiran et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of this compound is Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4, and potentially inhibit its activity . This interaction could lead to changes in the metabolic processes regulated by this enzyme.
Biochemical Pathways
The compound’s interaction with Dipeptidyl peptidase 4 affects the glucose metabolism pathway . By inhibiting this enzyme, the compound could potentially increase the levels of incretin hormones, which stimulate insulin secretion in response to meals and decrease glucagon secretion .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on glucose metabolism . By inhibiting Dipeptidyl peptidase 4, the compound could potentially help regulate blood glucose levels, providing a therapeutic benefit for individuals with type 2 diabetes .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound has been studied as a corrosion inhibitor for carbon steel in an acidic environment . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . This suggests that both the concentration of the compound and the temperature of the environment can affect its efficacy .
Propiedades
IUPAC Name |
2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-15-9-7-14(8-10-15)17-11-12-20(28)26(25-17)13-3-6-19(27)24-18-5-2-1-4-16(18)21(23)29/h1-2,4-5,7-12H,3,6,13H2,(H2,23,29)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQCZYNWYOFQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)


![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)
![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)



![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)
![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)
